
trans-2'-Deoxy-3'-oxa-4'-thiocytidine (Apricitabine)
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Overview
Description
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring.
Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the oxathiolane ring through a glycosylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Table 1: Key N-Glycosidation Reactions
Mechanistic Insights :
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The Et3SiH/I2 system generates glycosyl iodides, which react with silylated nucleobases to form nucleosides.
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Anomerization occurs at elevated temperatures, improving β-selectivity (e.g., α:β ratios shift from 1:1 to 1:7 at 60°C) .
Metabolic Reactions
Apricitabine undergoes intracellular phosphorylation to its active triphosphate form (ATC-TP), mediated by deoxycytidine kinase (dCK) :
Table 2: Phosphorylation Pathway
Competitive Dynamics :
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ATC competes with lamivudine (3TC) and emtricitabine (FTC) for phosphorylation by dCK, influencing its efficacy in combination therapies .
Degradation and Stability
Apricitabine’s stability is influenced by:
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Oxidation : Susceptible to sulfur oxidation in the oxathiolane ring under oxidative conditions.
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Hydrolysis : The glycosidic bond remains stable at physiological pH but degrades under strongly acidic/basic conditions.
Analytical Characterization
HPLC methods are critical for monitoring reaction progress and purity:
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Column : C18 reverse-phase
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Mobile Phase : Acetonitrile/water gradient
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Detection : UV at 254 nm.
Key Research Findings
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Synthetic Efficiency : A three-step synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane achieves >90% purity.
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Metabolic Resistance : ATC-TP retains activity against HIV strains resistant to zidovudine and lamivudine due to structural flexibility in the oxathiolane ring .
Structural Modifications and Reactivity
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Thiocyanate Group : Enhances binding affinity to reverse transcriptase but increases susceptibility to enzymatic deamination.
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Oxathiolane Ring : Stabilizes the sugar conformation, reducing off-target interactions.
Scientific Research Applications
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: has several scientific research applications, including:
Antiviral Research: As a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: It can act as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used to study enzyme-substrate interactions and nucleic acid metabolism.
Mechanism of Action
The mechanism of action of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. This incorporation can lead to chain termination or faulty base pairing, ultimately inhibiting DNA or RNA synthesis. The compound targets viral polymerases or cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is unique due to its specific oxathiolane ring structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.
Biological Activity
trans-2'-Deoxy-3'-oxa-4'-thiocytidine, commonly known as Apricitabine or 2'-deoxy-3'-oxa-4'-thiocytidine (dOTC), is a nucleoside analogue currently under investigation for its antiviral properties, particularly against HIV-1. This compound exhibits a unique structure that enhances its biological activity while minimizing toxicity, making it a promising candidate in the treatment of HIV.
Apricitabine functions primarily as a reverse transcriptase inhibitor. Upon entering the cell, it is phosphorylated to its active triphosphate form by deoxycytidine kinase, which is crucial for its antiviral activity. The triphosphate form competes with natural deoxynucleotides for incorporation into viral DNA during reverse transcription, thereby inhibiting viral replication.
Key Metabolic Pathways
- Phosphorylation : Apricitabine is phosphorylated to mono-, di-, and triphosphate forms within human peripheral blood mononuclear cells (PBMC).
- Intracellular Concentration : Studies indicate that approximately 2% to 5% of Apricitabine is converted into its active triphosphate derivatives, which have a half-life of 2 to 3 hours in cells .
Antiviral Efficacy
Apricitabine has demonstrated significant antiviral activity against various strains of HIV-1. Notably, it retains efficacy against strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (3TC) and zidovudine (AZT).
Efficacy Data
Study Type | EC50 (μM) Against HIV-1 | Resistance Profile |
---|---|---|
T-cell lines | 1.0 - 10.0 | Wild-type strains |
PBMC | 0.1 - 3.0 | M184V mutation resistant |
Drug-naive isolates | 1.76 | Resistant to 3TC: 2.53 |
Resistant isolates | 2.5 | Resistant to AZT: 2.5 |
EC50 values represent the concentration required for 50% inhibition of viral replication .
Toxicity and Selectivity
One of the significant advantages of Apricitabine is its favorable toxicity profile. In vitro studies have shown that the compound exhibits low cytotoxicity, with toxicity levels exceeding 100 μM in various cell lines, including HepG2 cells . The selectivity index for HIV reverse transcriptase compared to human DNA polymerases is highly favorable, indicating that Apricitabine preferentially targets the viral enzyme over cellular enzymes.
Toxicity Data
Cell Line | Toxicity Level (μM) |
---|---|
HepG2 | >100 |
PBMC | >10 |
Combination Therapy
Research has indicated that combining Apricitabine with other NRTIs can lead to altered antiviral efficacy due to competitive phosphorylation pathways. For instance, the presence of lamivudine significantly reduced the antiviral activity of Apricitabine against HIV-1 by increasing the EC50 values two- to fivefold . This interaction highlights the importance of understanding drug-drug interactions in clinical settings.
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of Apricitabine in patients with HIV:
- Phase II Trials : These trials assessed the pharmacokinetics and safety profile of Apricitabine in combination with other antiretroviral agents.
- Longitudinal Studies : Observations from ongoing studies suggest that patients receiving Apricitabine show sustained viral suppression with minimal side effects compared to traditional therapies.
Properties
Molecular Formula |
C8H11N3O3S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
InChI Key |
RYMCFYKJDVMSIR-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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